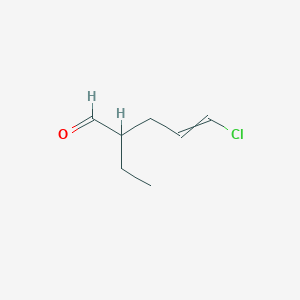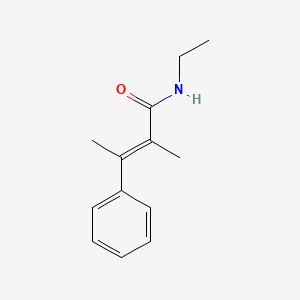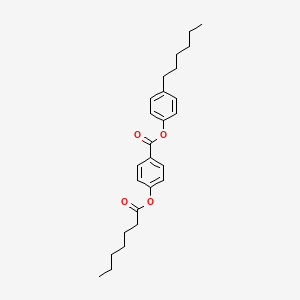
4-Hexylphenyl 4-(heptanoyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hexylphenyl 4-(heptanoyloxy)benzoate is an organic compound with the molecular formula C26H34O3 It is a type of ester formed from the reaction between 4-hexylphenol and 4-(heptanoyloxy)benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexylphenyl 4-(heptanoyloxy)benzoate typically involves the esterification reaction between 4-hexylphenol and 4-(heptanoyloxy)benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Hexylphenyl 4-(heptanoyloxy)benzoate can undergo several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 4-hexylphenol and 4-(heptanoyloxy)benzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4), or halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Hydrolysis: 4-Hexylphenol and 4-(heptanoyloxy)benzoic acid.
Reduction: 4-Hexylphenyl 4-(heptanol)benzoate.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
4-Hexylphenyl 4-(heptanoyloxy)benzoate has several scientific research applications, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Hexylphenyl 4-(heptanoyloxy)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active components that interact with biological systems. The aromatic ring and alkyl chains may also contribute to the compound’s overall activity by influencing its binding affinity and specificity for target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Hexylphenyl 4-(pentanoyloxy)benzoate
- 4-Hexylphenyl 4-(butanoyloxy)benzoate
- 4-Hexylphenyl 4-(octanoyloxy)benzoate
Comparison
Compared to similar compounds, 4-Hexylphenyl 4-(heptanoyloxy)benzoate exhibits unique properties due to the specific length of its alkyl chains. This affects its solubility, reactivity, and interactions with other molecules. The heptanoyloxy group provides a balance between hydrophobic and hydrophilic characteristics, making it suitable for various applications in different fields.
Properties
CAS No. |
52811-85-5 |
|---|---|
Molecular Formula |
C26H34O4 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(4-hexylphenyl) 4-heptanoyloxybenzoate |
InChI |
InChI=1S/C26H34O4/c1-3-5-7-9-11-21-13-17-24(18-14-21)30-26(28)22-15-19-23(20-16-22)29-25(27)12-10-8-6-4-2/h13-20H,3-12H2,1-2H3 |
InChI Key |
OSMFQBFKCUPASS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


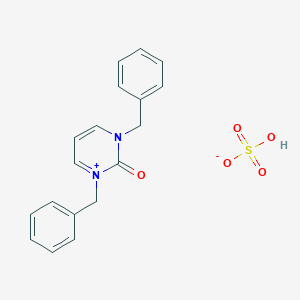
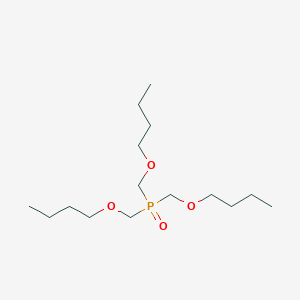
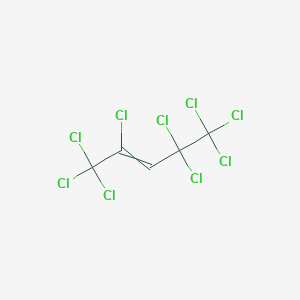
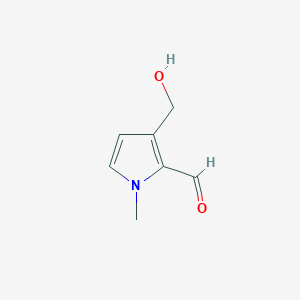
![3-[Butyl(dimethyl)silyl]propanoic acid](/img/structure/B14643439.png)
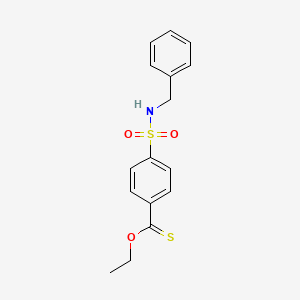
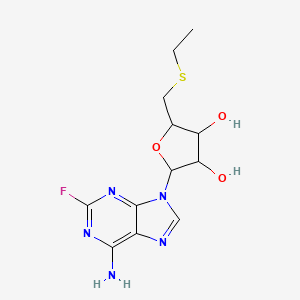
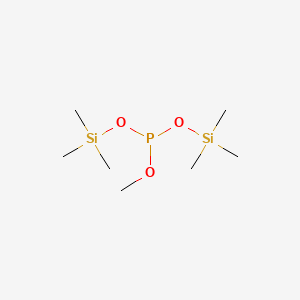
![4,4-Dimethylbicyclo[3.2.1]octan-2-one](/img/structure/B14643477.png)
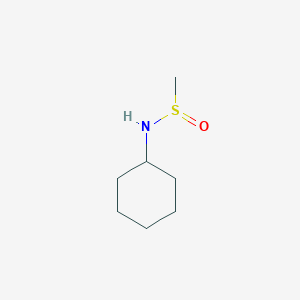
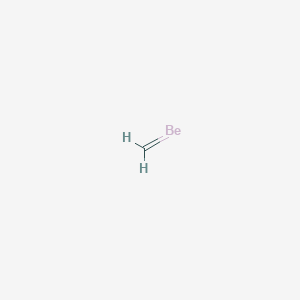
![Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate](/img/structure/B14643486.png)
